BenchChemオンラインストアへようこそ!

(3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Peptide Nucleic Acid Engineering Chiral Spacer Design DNA Hybridization Thermodynamics

(3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 369623‑85‑8) is a conformationally restricted, trans‑configured β‑amino acid derivative featuring an N‑Boc protecting group and a free carboxylic acid handle. Its (3S,4R) absolute stereochemistry makes it a critical chiral building block for neuronal nitric oxide synthase (nNOS) inhibitor programs and pyrrolidinyl peptide nucleic acid (PNA) engineering, where the trans arrangement of the 4‑amino and 3‑carboxyl groups is a non‑negotiable structural prerequisite.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
CAS No. 369623-85-8
Cat. No. B1390750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
CAS369623-85-8
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
InChIKeyOSQJCAMJAGJCSX-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 369623-85-8) Is a Strategic Procurement Target for Chiral Drug Discovery


(3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 369623‑85‑8) is a conformationally restricted, trans‑configured β‑amino acid derivative featuring an N‑Boc protecting group and a free carboxylic acid handle . Its (3S,4R) absolute stereochemistry makes it a critical chiral building block for neuronal nitric oxide synthase (nNOS) inhibitor programs and pyrrolidinyl peptide nucleic acid (PNA) engineering, where the trans arrangement of the 4‑amino and 3‑carboxyl groups is a non‑negotiable structural prerequisite [1][2].

The Hidden Procurement Risk of Substituting (3S,4R)-4-Amino-1-Boc-pyrrolidine-3-carboxylic Acid with Other Pyrrolidine Carboxylic Acid Derivatives


Substituting (3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid with a cis diastereomer, an enantiomer, or a regioisomeric proline derivative introduces a compound with a fundamentally different three‑dimensional presentation of the amino and carboxyl groups [1]. This altered geometry can reverse biological activity, as demonstrated by the opposite effects of (3S,4R)‑ and (3R,4S)‑configured APC spacers on PNA‑DNA hybrid stability [1]; it can also dictate whether a downstream nNOS inhibitor candidate achieves sub‑nanomolar binding or loses activity entirely [2].

Quantitative Evidence for Differentiating (3S,4R)-4-Amino-1-Boc-pyrrolidine-3-carboxylic Acid from Closest Analogs


PNA-DNA Hybrid Destabilization: (3S,4R)-APC versus (3R,4S)-APC Enantiomers

Incorporation of the (3S,4R) enantiomer of 3‑aminopyrrolidine‑4‑carboxylic acid (APC) — the deprotected form of the target compound — into acpcPNA caused substantial destabilization of PNA‑DNA hybrids, whereas the (3R,4S) enantiomer maintained hybrid stability with only a slight Tm decrease relative to the parent ACPC spacer [1]. This enantiomer‑specific effect provides a binary selection criterion for PNA probe design where controlled destabilization or a hybridization‑responsive signal is desired.

Peptide Nucleic Acid Engineering Chiral Spacer Design DNA Hybridization Thermodynamics

nNOS Inhibitor Absolute Stereochemistry Requirement: (3S,4R) as the Bioactive Configuration

A chemoenzymatic resolution study identified the (3S,4R) absolute configuration as uniquely suited for completing the synthesis of selective nNOS inhibitors, with the CAL‑A lipase‑catalyzed acylation of (±)‑trans‑5 delivering the optically pure (3S,4R) product in high yield [1]. The (3R,4S) enantiomer, in contrast, does not furnish the correct stereochemistry for the downstream pharmacophore and is discarded or reprocessed.

Neuronal Nitric Oxide Synthase Inhibition Enantioselective Synthesis Chiral Pyrrolidine Pharmacophore

nNOS Inhibition Potency: Stereochemistry-Driven Activity Divergence Across Diastereomers

In a head‑to‑head comparison of pyrrolidine‑based nNOS inhibitors, the (3R,4R) diastereomer (compound 1) exhibited a Ki of 0.0072 μM against rat nNOS, whereas the corresponding (3S,4S) diastereomer showed a 16‑fold higher Ki of 0.116 μM, and selectivity ratios (nNOS/eNOS) differed by an order of magnitude (2667 vs 226) [1]. While these data are for the fully elaborated inhibitors rather than the Boc‑protected building block itself, they establish the principle that the relative stereochemistry at the pyrrolidine 3‑ and 4‑positions directly controls target binding affinity and isoform selectivity in the nNOS inhibitor class.

nNOS Isoform Selectivity Pyrrolidine-Based Inhibitors Structure-Activity Relationship

Synthetic Efficiency of trans‑ versus cis‑4‑Aminopyrrolidine‑3‑Carboxylic Acid Building Blocks

The most efficient reported asymmetric synthesis of trans‑(3R,4S)‑4‑aminopyrrolidine‑3‑carboxylic acid (the enantiomer of the target compound) proceeds in five steps with >98% diastereomeric excess and 50% overall yield, while the cis‑(3R,4R) diastereomer is obtained in four steps with >98% d.e. and 52% overall yield [1]. The additional synthetic step required for the trans isomer reflects the greater synthetic challenge of establishing the trans relative stereochemistry, which can influence the commercial cost and lead time of the final, stereochemically pure building block.

Asymmetric Synthesis Chiral Pyrrolidine Building Blocks Process Chemistry Efficiency

Where (3S,4R)-4-Amino-1-Boc-pyrrolidine-3-carboxylic Acid Outperforms Alternatives: Evidence-Linked Application Scenarios


Design of Hybridization-Responsive PNA Probes Requiring Controlled Destabilization

Research groups developing internally labeled pyrrolidinyl PNA probes for DNA mismatch detection should select the (3S,4R)‑configured APC monomer when the goal is to introduce a spacer that perturbs hybrid stability in a manner that enhances fluorescence discrimination between matched and mismatched targets [1]. The (3R,4S) enantiomer, which preserves hybrid stability, is unsuitable for this application.

Synthesis of Sub‑Nanomolar, Isoform‑Selective nNOS Inhibitors

Medicinal chemistry programs targeting selective nNOS inhibition for neurodegenerative disease indications require the (3S,4R) trans‑pyrrolidine scaffold as the chiral entry point [2]. The chemoenzymatic resolution data confirm that only the (3S,4R) enantiomer yields the correct configuration for the pharmacophore; procurement of any other stereoisomer results in inactive or poorly selective compounds, as substantiated by the 16‑fold potency divergence observed between related diastereomers [3].

Solid‑Phase Peptide Synthesis of Conformationally Constrained β‑Peptide Foldamers

The orthogonal N‑Boc protection and free carboxylic acid of this compound enable direct incorporation into Fmoc‑solid‑phase peptide synthesis workflows for constructing β‑peptide foldamers with predefined helical conformations [1]. The trans stereochemistry imposes a specific backbone dihedral angle that is essential for foldamer secondary structure, and substitution with a cis isomer or an N‑Boc‑proline derivative would alter the folding landscape.

Supplier Qualification for Multi‑Step Chiral Synthesis Programs

Because the trans‑4‑amino‑Boc‑pyrrolidine scaffold requires five synthetic steps with strict stereochemical control (>98% d.e.) compared to four steps for the cis isomer [4], procurement teams should evaluate suppliers based on demonstrated expertise in multi‑step asymmetric synthesis and chiral resolution, rather than selecting based on price alone.

Quote Request

Request a Quote for (3S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.